molecular formula C9H14N4 B13435406 5-(Piperazin-1-yl)pyridin-3-amine

5-(Piperazin-1-yl)pyridin-3-amine

Cat. No.: B13435406
M. Wt: 178.23 g/mol
InChI Key: KVPCWQJDNQQUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

5-(Piperazin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with various molecular targets. The compound has been studied for its potential as an antidepressant, anti-mycobacterial agent, and modulator of metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Serotonin Reuptake Inhibition : Similar compounds have demonstrated potent inhibition of serotonin (5-HT) reuptake, indicating potential antidepressant activity. For instance, derivatives like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one exhibited significant inhibition in vitro .
  • Anti-Tuberculosis Activity : Analogues of pyridine derivatives have shown enhanced anti-mycobacterial activity against Mycobacterium tuberculosis (MTB), suggesting that modifications in the piperazine structure can lead to improved efficacy .

1. Antidepressant Activity

A study evaluating a series of piperazine-containing compounds revealed that the most promising derivative (compound A20) significantly reduced immobility times in the rat forced swimming test (FST), indicating antidepressant-like effects .

CompoundActivityIC50 (μg/mL)
A205-HT Reuptake Inhibition0.728
PZAAnti-MTB>20

2. Anti-Mycobacterial Properties

Research has shown that certain piperazine derivatives possess anti-mycobacterial properties with minimal inhibitory concentrations (MIC) significantly lower than standard treatments. For instance, compounds with piperazine substitutions demonstrated MIC values as low as 2 μg/mL against MTB .

CompoundMIC (μg/mL)Standard Drug
Compound A≤2PZA: 8

3. Metabolic Modulation

Studies have indicated that derivatives of this compound may influence metabolic pathways by activating peroxisome proliferator-activated receptors (PPARs). Compounds synthesized with piperazine groups showed moderate agonist activity on PPARγ, which is crucial for regulating glucose metabolism and adipogenesis .

Q & A

Q. Basic: What are the key synthetic routes for 5-(Piperazin-1-yl)pyridin-3-amine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting pyridin-3-amine derivatives with piperazine under basic conditions. For example:

Step 1: Activate the pyridine ring at the 5-position using a halogen (e.g., bromine) via electrophilic substitution.

Step 2: Displace the halogen with piperazine using a base (e.g., K₂CO₃) in refluxing acetone or DMF .

Step 3: Purify via column chromatography or recrystallization.

Table 1: Reaction Optimization Parameters

ParameterCondition (Example)Impact on Yield
SolventAcetone vs. DMFDMF increases nucleophilicity
Temperature80°C (reflux)Higher yields with prolonged heating
BaseK₂CO₃ vs. Et₃NK₂CO₃ minimizes side reactions

Q. Basic: How is the purity and structural integrity of this compound verified?

Methodological Answer:
Analytical techniques are critical:

  • ¹H/¹³C NMR: Identify protons on the pyridine (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) rings. Integration ratios confirm substituent positions .
  • Mass Spectrometry (MS): Molecular ion peak ([M+H]⁺) should match the theoretical mass (C₉H₁₃N₅: 199.12 g/mol). Fragmentation patterns validate the piperazine-pyridine linkage .
  • HPLC: Purity >95% with a C18 column (acetonitrile/water mobile phase) .

Q. Advanced: How can reaction conditions be optimized to minimize by-products?

Methodological Answer:
By-products often arise from incomplete substitution or piperazine dimerization. Strategies include:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine .
  • Stoichiometry: Use a 1.2–1.5 molar excess of piperazine to drive the reaction to completion .
  • Inert Atmosphere: N₂ or Ar prevents oxidation of amine groups, reducing side products like N-oxides .

Data Contradiction Note:
While DMF improves yields, it complicates purification due to high boiling points. Alternative solvents (e.g., acetone) may reduce efficiency but simplify workflows .

Q. Advanced: How to resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:
Variations in substituents (e.g., methyl, fluorine) or regiochemistry can alter receptor binding. Solutions include:

Structure-Activity Relationship (SAR) Studies: Systematically modify substituents and measure activity (e.g., dopamine receptor affinity) .

Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain experimental discrepancies .

Control Experiments: Validate assay conditions (e.g., pH, temperature) to ensure consistency across studies .

Table 2: Impact of Substituents on Bioactivity

AnalogSubstituentReceptor Affinity (Ki, nM)
5-(4-Methylpiperazin-1-yl)-CH₃15 ± 2 (D3 receptor)
5-(3-Trifluoromethylpiperazin-1-yl)-CF₃8 ± 1 (D3 receptor)

Q. Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For this compound:
    • logP: ~1.5 (moderate solubility) .
    • BBB Score: 0.4 (low CNS penetration) .
  • Molecular Dynamics (MD): Simulate interactions with biological membranes to refine bioavailability predictions .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: -20°C under inert gas (Ar) to prevent hydrolysis or oxidation .
  • Degradation Signs: Discoloration (yellowing) or precipitate formation indicates decomposition. Re-purify via recrystallization if purity drops below 90% .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-piperazin-1-ylpyridin-3-amine

InChI

InChI=1S/C9H14N4/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4,10H2

InChI Key

KVPCWQJDNQQUID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.